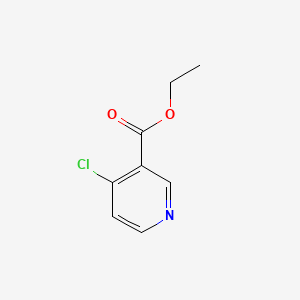

Ethyl 4-Chloronicotinate

Description

Properties

IUPAC Name |

ethyl 4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYWLPMGYBPSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556121 | |

| Record name | Ethyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37831-62-2 | |

| Record name | Ethyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Ethyl 4-Chloronicotinate (CAS 13789-74-7)

The Linchpin Intermediate for Fused Heterocycle Synthesis [1]

Executive Summary

Ethyl 4-chloronicotinate (CAS 13789-74-7) is a specialized pyridine derivative utilized primarily as a scaffold for synthesizing complex heterocyclic drugs.[1] Its structural uniqueness lies in the 4-chloro substituent, which is activated for Nucleophilic Aromatic Substitution (

This guide addresses the technical requirements for handling, reacting, and utilizing this intermediate in the synthesis of 1,6-naphthyridines , a pharmacophore found in potent kinase inhibitors (e.g., FGFR4, VEGFR targets).

Chemical Identity & Properties

The following data establishes the baseline for identification and quality control.

| Parameter | Specification |

| CAS Number | 13789-74-7 |

| IUPAC Name | Ethyl 4-chloropyridine-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 185.61 g/mol |

| Appearance | Colorless to light yellow liquid (often solidifies upon cooling) |

| Boiling Point | 118–120 °C (at 2 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Ethanol; Insoluble in water |

| Key Reactivity | High susceptibility to |

Mechanistic Core: The "Activated Pyridine"

To optimize reactions, one must understand the electronic bias of the molecule. The C4 position is not merely a chloride; it is an electron-deficient "trap" driven by two forces:[1]

-

Inductive/Resonance Withdrawal: The ester group at C3 pulls electron density, destabilizing the bond at C4.

-

Nitrogen Activation: The pyridine nitrogen (para to the chloride) acts as an electron sink, stabilizing the Meisenheimer intermediate formed during nucleophilic attack.

Reactivity Visualization

The following diagram maps the electrophilic sites and the logical flow of functionalization.

Caption: Mechanistic hierarchy showing the sequential activation of the C4 chloride followed by the C3 ester.

Primary Application: 1,6-Naphthyridine Synthesis

The most high-value application of Ethyl 4-chloronicotinate is the construction of the 1,6-naphthyridine scaffold.[1] This bicyclic system is a bioisostere of quinoline and is critical in modern oncology drug discovery.

The Synthetic Pathway

The transformation typically follows a "Displace-then-Cyclize" strategy.[1]

-

Displacement: An aniline or amine displaces the 4-Cl.[1]

-

Cyclization: The newly installed amine (or an adjacent group) attacks the ethyl ester (often requiring strong base or heat) to close the second ring.

Caption: Workflow for converting Ethyl 4-chloronicotinate into a bioactive 1,6-naphthyridine core.

Experimental Protocols

These protocols are designed to be self-validating.[1] The use of TLC monitoring is mandatory to prevent over-reaction or hydrolysis of the ester.

Protocol A: Displacement (Synthesis of Ethyl 4-aminonicotinates)

Objective: Replace the 4-Cl with a primary amine (

Reagents:

-

Ethyl 4-chloronicotinate (1.0 eq)[1]

-

Amine (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-chloronicotinate in MeCN (0.2 M concentration).

-

Addition: Add DIPEA followed by the amine dropwise at room temperature.

-

Why DIPEA? It scavenges the HCl generated. Inorganic bases (like

) can sometimes cause hydrolysis of the ester if water is present.

-

-

Reaction: Heat the mixture to 60–80°C . Monitor by TLC (Hexane:EtOAc 3:1).

-

Checkpoint: The starting material (high

) should disappear; a more polar fluorescent spot (product) will appear.

-

-

Workup (Critical):

-

If DMF was used: Pour reaction mixture into ice-water (5x volume). The product often precipitates. Filter and wash with water.

-

If MeCN was used: Concentrate in vacuo.[2] Redissolve in EtOAc, wash with saturated

and Brine.

-

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Protocol B: Handling & Storage

-

Stability: The C-Cl bond is stable at room temperature, but the ester is moisture-sensitive.[1]

-

Storage: Store at 2–8°C under Argon/Nitrogen.

-

Safety: This compound is a skin irritant and lachrymator. All operations must be performed in a fume hood.

Synthesis of the Core (Back-Integration)

If commercial stock is unavailable, Ethyl 4-chloronicotinate can be synthesized from Ethyl 4-hydroxynicotinate (also known as the 4-pyridone tautomer).[1]

Reaction:

Note on Purity: Complete removal of phosphoryl chloride (

References

-

PubChem Compound Summary. (n.d.). Ethyl 4-chloronicotinate.[1][3] National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. PubMed. Retrieved from [Link]

Sources

Technical Monograph: Ethyl 4-Chloronicotinate

Topic: Ethyl 4-Chloronicotinate Molecular Structure Content Type: Technical Monograph Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1][2]

The "Pivot Point" Intermediate in Kinase Inhibitor Design[2]

Executive Summary

Ethyl 4-chloronicotinate (CAS: 14574-12-0) serves as a critical electrophilic scaffold in modern medicinal chemistry.[1][2] Distinguished by its 3,4-functionalization pattern on the pyridine ring, it acts as a regioselective "pivot point" for constructing fused bicyclic heterocycles (e.g., 1,6-naphthyridines, pyrazolopyridines).[1] Its utility is driven by the synergistic electronic activation of the C4-chlorine atom by the adjacent C3-ester group and the pyridine nitrogen, facilitating rapid Nucleophilic Aromatic Substitution (

Molecular Architecture & Electronic Profile[2]

Structural Geometry

The molecule consists of a pyridine ring substituted at the C3 position with an ethyl ester and at the C4 position with a chlorine atom.

-

Formula:

-

Molecular Weight: 185.61 g/mol [2]

-

Geometry: Planar aromatic ring; the ester group typically adopts a conformation coplanar with the ring to maximize

-conjugation, though steric repulsion from the bulky C4-chlorine can induce a slight twist, increasing the reactivity of the ester carbonyl.[1]

Electronic Activation (The "Hotspot" Theory)

The reactivity of Ethyl 4-chloronicotinate is defined by the lability of the C4-chlorine.[1] This position is electronically "super-activated" due to two converging vectors:

-

Inductive Withdrawal (-I): The pyridine nitrogen (N1) and the ester carbonyl (at C3) both pull electron density away from the ring, making the carbons electrophilic.[1]

-

Resonance Stabilization (-M): Upon nucleophilic attack at C4, the developing negative charge at C3 is stabilized by the adjacent ester carbonyl (forming a stable enolate-like Meisenheimer complex).[1][2] This specific stabilization makes the C4 position significantly more reactive toward

than the C2 or C6 positions in this specific substitution pattern.

Synthetic Pathways[2][3][4][5]

The industrial preparation of Ethyl 4-chloronicotinate typically proceeds via the chlorination of 4-hydroxynicotinic acid derivatives.[2] This route is preferred over direct chlorination of nicotinic esters due to regioselectivity control.

Primary Synthesis Protocol (Deoxychlorination)

Precursor: Ethyl 4-hydroxynicotinate (or 4-hydroxynicotinic acid).[1][2]

Reagent: Phosphorus Oxychloride (

Experimental Workflow (Representative Scale)

-

Charge: Suspend Ethyl 4-hydroxynicotinate (1.0 eq) in neat

(excess, ~5-10 eq). -

Activation: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Quench: Critical Safety Step. Remove excess

via vacuum distillation.[2] Pour the residue slowly onto crushed ice/ammonia to neutralize (exothermic). -

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[2]

-

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).[2]

Figure 1: Conversion of 4-hydroxynicotinate to the 4-chloro derivative via phosphoryl chloride activation.

Reactivity Profile: Mechanics

The primary utility of this molecule is the displacement of the chlorine atom by amines, phenols, or thiols.[1]

The Mechanism

Unlike standard benzene derivatives which require strong electron-withdrawing groups (like

-

Nucleophilic Attack: The nucleophile (Nu:) attacks C4.

-

Meisenheimer Complex: The negative charge delocalizes onto N1 and the C3-ester.[2]

-

Re-aromatization: Chloride is expelled, restoring the aromatic system.[1]

Figure 2: Mechanism of C4-displacement showing the critical intermediate stabilization.[1][2]

Cyclization to Fused Heterocycles

Following the initial

Application Case Study: Bub1 Kinase Inhibitors

Context: Bub1 (Budding uninhibited by benzimidazoles 1) is a serine/threonine kinase critical for the mitotic checkpoint.[1] Inhibitors are sought as anti-cancer agents to induce mitotic catastrophe.[2][3]

Synthetic Application: Researchers utilize Ethyl 4-chloronicotinate to synthesize the core scaffold of Bub1 inhibitors (e.g., benzylindazoles).[1]

-

Coupling: Reaction of Ethyl 4-chloronicotinate with a substituted aminopyrazole or aniline under basic conditions (

, DMF, heat). -

Result: The amine displaces the chlorine to form the secondary amine linkage.

-

Elaboration: The ester is then hydrolyzed or converted to an amide to engage the kinase hinge region.

Protocol Insight: The use of Cesium Carbonate (

) in DMF is preferred over weaker bases to ensure complete deprotonation of the nucleophile and rapid displacement of the chlorine, mitigating side reactions at the ester.[1]

Analytical Characterization

For researchers characterizing synthesized batches, the following NMR signals are diagnostic.

Table 1: Predicted NMR Data ( , 300 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-2 (Pyridine) | 9.05 – 9.15 ppm | Singlet (s) | - | Highly deshielded; located between N and Ester.[1][2] |

| H-6 (Pyridine) | 8.50 – 8.60 ppm | Doublet (d) | ~5.5 Hz | Deshielded by adjacent Nitrogen.[1][2] |

| H-5 (Pyridine) | 7.35 – 7.45 ppm | Doublet (d) | ~5.5 Hz | Upfield; couples with H-6.[1][2] |

| 4.40 – 4.45 ppm | Quartet (q) | ~7.1 Hz | Typical ethyl ester methylene.[1][2] | |

| 1.40 – 1.45 ppm | Triplet (t) | ~7.1 Hz | Typical ethyl ester methyl.[1][2] |

Note: The H-2 singlet is the most distinct marker. Loss of the H-2 singlet or a shift in the H-5/H-6 coupling often indicates regiochemical errors (e.g., formation of the 2-chloro isomer).[1][2]

References

-

Bub1 Kinase Inhibitors: Substituted benzylindazoles for use as Bub1 kinase inhibitors. (Patent WO2013050438A1).[1][2] Retrieved from .[1][2]

-

Synthesis of Naphthyridines: One-pot Synthesis of 1,6-Naphthyridines. (ResearchGate).[1][2][4] Retrieved from .

-

General Reactivity: Nucleophilic Aromatic Substitution (SNAr) Mechanism.[2] (Master Organic Chemistry).[1][2] Retrieved from .

-

NMR Data Source: Ethyl 4-chloronicotinate Data. (PubChem CID 2796614).[1][2] Retrieved from .[1][2]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2013167698A1 - Substituted cycloalkenopyrazoles as bub1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 4-Chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 4-chloronicotinate is a pivotal pyridine-based heterocyclic building block, instrumental in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its strategic importance lies in the reactivity of the chloro-substituent at the 4-position of the pyridine ring, which allows for facile nucleophilic substitution, enabling the construction of more complex molecular architectures. This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to ethyl 4-chloronicotinate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The content is designed to equip researchers and drug development professionals with the requisite knowledge to select and execute the most suitable synthetic strategy for their specific applications.

Introduction

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Ethyl 4-chloronicotinate, with the chemical formula C₈H₈ClNO₂, serves as a key intermediate in the development of novel therapeutic agents and crop protection chemicals. The presence of both a reactive chlorine atom and an ester functional group makes it a versatile synthon for a variety of chemical transformations. This guide will dissect the most prevalent and efficient synthetic pathways to this important molecule, providing a critical evaluation of each approach.

Synthetic Strategies

The synthesis of ethyl 4-chloronicotinate can be broadly categorized into three primary strategies, each commencing from a different nicotinic acid precursor. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and considerations regarding reaction conditions and waste management.

I. Synthesis from 4-Hydroxynicotinic Acid

This is arguably the most direct and widely employed route for the synthesis of ethyl 4-chloronicotinate. The strategy involves two key transformations: the chlorination of the hydroxyl group at the 4-position of the pyridine ring and the esterification of the carboxylic acid at the 3-position. These steps can be performed in a sequential manner.

A. Chlorination of 4-Hydroxynicotinic Acid

The conversion of 4-hydroxynicotinic acid to 4-chloronicotinic acid is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.

Mechanism of Chlorination with POCl₃:

The chlorination of the 4-hydroxypyridine tautomer, which exists in equilibrium with the pyridone form, is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a pyridinium dichlorophosphate intermediate. Subsequent nucleophilic attack by a chloride ion at the 4-position of the pyridine ring, followed by the elimination of a phosphate species, yields the 4-chloronicotinic acid.[1]

Figure 1: Chlorination of 4-hydroxynicotinic acid using POCl₃.

B. Esterification of 4-Chloronicotinic Acid

The subsequent esterification of 4-chloronicotinic acid to its ethyl ester is typically accomplished via a Fischer esterification reaction.

Mechanism of Fischer Esterification:

This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[2][3] The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[2][3] After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product.[2][3]

Figure 2: Fischer esterification of 4-chloronicotinic acid.

Experimental Protocol: Two-Step Synthesis from 4-Hydroxynicotinic Acid

Step 1: Synthesis of 4-Chloronicotinic Acid

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, cautiously add 4-hydroxynicotinic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 4-chloronicotinic acid.

Step 2: Synthesis of Ethyl 4-Chloronicotinate

-

Suspend 4-chloronicotinic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux for 6-8 hours, monitoring the progress by TLC.

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to yield pure ethyl 4-chloronicotinate.

II. Synthesis from 4-Aminonicotinic Acid via Sandmeyer Reaction

An alternative and powerful strategy for the introduction of a chloro-substituent onto the pyridine ring is the Sandmeyer reaction. This route begins with 4-aminonicotinic acid.

A. Diazotization of 4-Aminonicotinic Acid

The first step is the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[4][5]

B. Sandmeyer Reaction

The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) catalyst facilitates the replacement of the diazonium group with a chlorine atom, with the evolution of nitrogen gas.[6][7]

Mechanism of the Sandmeyer Reaction:

The Sandmeyer reaction is believed to proceed via a radical mechanism.[4] Copper(I) acts as a single-electron transfer agent, reducing the diazonium ion to an aryl radical and forming copper(II).[4] The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the final chlorinated product.[4]

Figure 3: Sandmeyer reaction for the synthesis of 4-chloronicotinic acid.

C. Esterification

The final step is the Fischer esterification of the resulting 4-chloronicotinic acid, as described in the previous section.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization and Sandmeyer Reaction

-

Dissolve 4-aminonicotinic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the mixture and collect the precipitated 4-chloronicotinic acid by filtration. Wash with cold water and dry.

Step 2: Esterification

Follow the esterification protocol as described in Section I.B.

III. Synthesis from Ethyl 4,6-Dihydroxynicotinate

A less common but viable route involves the direct chlorination of a pre-existing ester, ethyl 4,6-dihydroxynicotinate. This approach circumvents the need for a separate esterification step after chlorination.

A. Chlorination of Ethyl 4,6-Dihydroxynicotinate

The dihydroxy ester is treated with a strong chlorinating agent, such as phosphorus oxychloride, to replace both hydroxyl groups with chlorine atoms, yielding ethyl 4,6-dichloronicotinate.[8] Subsequent selective reduction or functionalization at the 6-position would be required to obtain the desired ethyl 4-chloronicotinate. A detailed protocol for this specific transformation to the mono-chloro derivative is less commonly reported.

Experimental Protocol: Chlorination of Ethyl 4,6-Dihydroxynicotinate

-

Slowly add ethyl 4,6-dihydroxynicotinate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 8 eq).[8]

-

Heat the mixture to reflux for 2 hours.[8]

-

After cooling, remove the excess POCl₃ by distillation under reduced pressure.[8]

-

Carefully pour the residue into ice water and stir for 30 minutes.[8]

-

Extract the product with ethyl acetate.[8]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain ethyl 4,6-dichloronicotinate.[8] A subsequent de-chlorination step at the 6-position would be necessary.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| I | 4-Hydroxynicotinic Acid | POCl₃, Ethanol, H₂SO₄ | Good to Excellent | Direct route, readily available starting material. | Use of hazardous POCl₃, exothermic workup. |

| II | 4-Aminonicotinic Acid | NaNO₂, HCl, CuCl, Ethanol, H₂SO₄ | Good | Powerful method for introducing chlorine; avoids direct handling of large excess of POCl₃ for chlorination. | Diazonium salts can be unstable; requires careful temperature control; use of copper salts. |

| III | Ethyl 4,6-Dihydroxynicotinate | POCl₃ | High (for dichlorination)[8] | Ester group is pre-installed. | Requires an additional selective de-chlorination step; starting material may be less accessible. |

Characterization of Ethyl 4-Chloronicotinate

The final product should be characterized to confirm its identity and purity.

-

Appearance: Colorless to light yellow liquid or low-melting solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The spectrum should display distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon bearing the chlorine atom shifted downfield), and the carbons of the ethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of ethyl 4-chloronicotinate, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Safety Considerations

The synthesis of ethyl 4-chloronicotinate involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. It can cause severe burns to the skin and eyes.

-

Thionyl chloride (SOCl₂): Also highly corrosive and reacts with water to produce toxic gases (HCl and SO₂). It is harmful if inhaled and causes severe skin and eye damage.

-

Concentrated Sulfuric Acid (H₂SO₄): A strong acid and oxidizing agent that can cause severe burns.

-

Diazonium Salts: Can be explosive when dry and should be handled with extreme caution and not isolated.

Conclusion

The synthesis of ethyl 4-chloronicotinate can be effectively achieved through several synthetic pathways, with the choice of method depending on various practical considerations. The route starting from 4-hydroxynicotinic acid is often favored due to its directness and the accessibility of the starting material. The Sandmeyer reaction provides a robust alternative, particularly when direct chlorination is problematic. This guide has provided a detailed overview of these synthetic strategies, including step-by-step protocols and mechanistic discussions, to empower researchers in their pursuit of novel chemical entities. A thorough understanding of the underlying chemistry and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- Google Patents. (1974). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]

- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

MDPI. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

- Google Patents. (2006). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

- Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

-

Chegg. (2023). Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of Ethyl 4-Chlorocinnamate. Retrieved from [Link]

-

YouTube. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Nicotinic Acid Ethyl Ester: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of comprehensive, publicly accessible spectroscopic data for Ethyl 4-Chloronicotinate, this guide will provide a detailed analysis of the closely related and well-documented compound, Ethyl Nicotinate (CAS 614-18-6). The principles of spectroscopic interpretation and characterization detailed herein are directly applicable to the analysis of substituted pyridine carboxylates, including Ethyl 4-Chloronicotinate, and will serve as a valuable reference for researchers in the field.

Introduction

Ethyl Nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its structural elucidation is fundamental to ensuring the quality, purity, and identity of synthesized materials in drug discovery and development pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous characterization of this molecule. This guide offers a detailed examination of the spectroscopic data of Ethyl Nicotinate, providing insights into the relationship between its molecular structure and its spectral features.

Molecular Structure and Properties

A foundational understanding of the molecular structure is paramount before delving into its spectroscopic data.

Caption: Molecular Structure of Ethyl Nicotinate.

Table 1: Physicochemical Properties of Ethyl Nicotinate

| Property | Value | Source |

| CAS Number | 614-18-6 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 223-224 °C | |

| Density | 1.107 g/mL at 25 °C | |

| Refractive Index | n20/D 1.504 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Ethyl Nicotinate.

Materials:

-

Ethyl Nicotinate (≥99% purity)

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

Instrumentation:

-

A 300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl Nicotinate in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

¹H NMR Spectral Data and Interpretation

Table 2: ¹H NMR Data for Ethyl Nicotinate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.22 | s | 1H | H-2 |

| 8.76 | d | 1H | H-6 |

| 8.28 | dt | 1H | H-4 |

| 7.38 | dd | 1H | H-5 |

| 4.40 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Data sourced from spectral databases and may show slight variations.

Interpretation: The ¹H NMR spectrum of Ethyl Nicotinate presents a distinct set of signals characteristic of its structure. The downfield region (7.0-9.5 ppm) is indicative of the aromatic protons on the pyridine ring.

-

H-2 (9.22 ppm, singlet): The proton at the 2-position is the most deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing ester group. Its singlet multiplicity indicates no adjacent protons.

-

H-6 (8.76 ppm, doublet): This proton is adjacent to the ring nitrogen, resulting in a significant downfield shift. It appears as a doublet due to coupling with H-5.

-

H-4 (8.28 ppm, doublet of triplets): The proton at the 4-position is coupled to H-5 and shows a more complex splitting pattern.

-

H-5 (7.38 ppm, doublet of doublets): This proton is the most upfield of the aromatic signals and shows coupling to both H-4 and H-6.

-

Ethyl Group Protons: The quartet at 4.40 ppm and the triplet at 1.40 ppm are characteristic of an ethyl group, corresponding to the methylene (-OCH₂-) and methyl (-CH₃) protons, respectively. The splitting pattern follows the n+1 rule, where the methylene protons are split by the three methyl protons, and the methyl protons are split by the two methylene protons.

¹³C NMR Spectral Data and Interpretation

Table 3: ¹³C NMR Data for Ethyl Nicotinate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 165.19 | C=O (ester) |

| 153.37 | C-6 |

| 150.94 | C-2 |

| 136.93 | C-4 |

| 126.40 | C-3 |

| 123.27 | C-5 |

| 61.39 | -OCH₂CH₃ |

| 14.29 | -OCH₂CH₃ |

Data sourced from spectral databases and may show slight variations.[2]

Interpretation: The proton-decoupled ¹³C NMR spectrum displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (165.19 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.

-

Aromatic Carbons (123-154 ppm): The five carbons of the pyridine ring resonate in this region. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. C-3, being attached to the ester group, is also shifted downfield.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) at 61.39 ppm is deshielded due to its attachment to the electronegative oxygen atom. The methyl carbon (-CH₃) at 14.29 ppm is the most upfield signal, as expected for an aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of neat Ethyl Nicotinate.

Materials:

-

Ethyl Nicotinate (≥99% purity)

-

Potassium Bromide (KBr) plates or Attenuated Total Reflectance (ATR) crystal

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure (ATR method):

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of neat Ethyl Nicotinate onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

IR Spectral Data and Interpretation

Table 4: Key IR Absorptions for Ethyl Nicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1725 | Strong | C=O (ester) stretch |

| ~1590, ~1470 | Medium-Strong | C=C and C=N ring stretching |

| ~1290 | Strong | C-O (ester) stretch |

Data is representative and may vary slightly based on the specific instrument and sampling method.

Interpretation: The IR spectrum of Ethyl Nicotinate is dominated by absorptions corresponding to its key functional groups.

-

C=O Stretch (~1725 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the carbonyl stretching vibration of the ester group.

-

C-H Stretches (~2980-3060 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic pyridine ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl group.

-

C=C and C=N Stretches (~1470-1590 cm⁻¹): These absorptions are characteristic of the pyridine ring stretching vibrations.

-

C-O Stretch (~1290 cm⁻¹): A strong absorption in this region corresponds to the C-O single bond stretching of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus revealing its molecular weight and aspects of its structure.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of Ethyl Nicotinate.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an EI source.

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of Ethyl Nicotinate in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC. The compound will be separated from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated.

Caption: A simplified workflow for GC-MS analysis.

Mass Spectral Data and Interpretation

Table 5: Major Fragments in the EI Mass Spectrum of Ethyl Nicotinate

| m/z | Relative Intensity | Proposed Fragment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - C₂H₄]⁺ |

| 106 | Very High | [M - OC₂H₅]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | Medium | [C₄H₃]⁺ |

Data sourced from spectral databases.[3]

Interpretation: The mass spectrum provides the molecular weight and fragmentation pattern of Ethyl Nicotinate.

-

Molecular Ion ([M]⁺, m/z 151): The peak at m/z 151 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 151 g/mol .

-

[M - C₂H₄]⁺ (m/z 123): Loss of ethene from the ethyl group via a McLafferty rearrangement is a common fragmentation pathway for ethyl esters.

-

[M - OC₂H₅]⁺ (m/z 106): This is often the base peak and results from the cleavage of the ethoxy group, forming a stable acylium ion.

-

[C₅H₄N]⁺ (m/z 78): Loss of the entire ester functionality leads to the pyridyl cation.

-

[C₄H₃]⁺ (m/z 51): Further fragmentation of the pyridine ring can lead to smaller fragments like this.

Conclusion

The comprehensive spectroscopic analysis of Ethyl Nicotinate using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into fragmentation patterns. This guide serves as a foundational reference for the spectroscopic characterization of Ethyl Nicotinate and similar substituted pyridine derivatives, which is a critical step in ensuring the integrity of chemical entities in research and development.

References

-

PubChem. Ethyl Nicotinate | C8H9NO2 | CID 69188. [Link]

-

mzCloud. Ethyl nicotinate. [Link]

-

The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. [Link]

-

NIST WebBook. Ethyl nicotinate. [Link]

-

PubChem. Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt. [Link]

Sources

Technical Safety Monograph: Ethyl 4-Chloronicotinate

CAS: 13512-87-3 | Formula: C₈H₈ClNO₂ | Mol. Weight: 185.61 g/mol [1][2][3]

Part 1: Strategic Introduction & Chemical Identity

Ethyl 4-chloronicotinate (also known as Ethyl 4-chloro-3-pyridinecarboxylate) is a critical heterocyclic building block in modern drug discovery. Unlike simple aliphatic esters, this compound possesses a unique "duality of reactivity" that makes it invaluable for synthesizing kinase inhibitors and anti-infectives, but also dictates stringent safety protocols.

Its core utility lies in the 4-chloro substituent , which is electronically activated by the pyridine nitrogen atom. This activation facilitates Nucleophilic Aromatic Substitution (

Physical State Verification:

-

Appearance: Colorless to light yellow liquid.

-

Boiling Point: ~70–76 °C at 0.1 mmHg (High boiling point at atm pressure, ~255 °C extrapolated).

-

Volatility: Low vapor pressure at room temperature, but heating generates irritating vapors.

Part 2: Hazard Profiling (The "Why" Behind the Risk)

Standard Safety Data Sheets (SDS) often list generic H-codes. To handle this compound safely, one must understand the molecular basis of these hazards.

1. The Electrophilic Threat (Skin & Respiratory)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

-

Mechanism: The pyridine ring is electron-deficient. The nitrogen atom pulls electron density away from the C4 position, making the C-Cl bond highly susceptible to attack by biological nucleophiles (e.g., amine groups in proteins, thiol groups in enzymes).[4]

-

Consequence: Upon contact with skin or mucous membranes, the compound can alkylate cellular proteins, leading to immediate irritation and potential sensitization (allergic dermatitis) upon repeated exposure.

2. Ocular Risks[5]

-

Mechanism: As an ester and a pyridine derivative, the compound acts as a surfactant-like irritant that can penetrate the corneal epithelium.

-

Risk: "Serious Eye Irritation" (H319) in this context means potential for corneal opacity if not rinsed immediately.

3. Reactivity Hazards

-

Runaway Potential: When reacted with strong nucleophiles (e.g., hydrazine, primary amines) without solvent or cooling, the

reaction is highly exothermic. -

Incompatibility: Incompatible with strong oxidizing agents and strong bases (which hydrolyze the ester).

Part 3: Operational Handling & Engineering Controls

A. Engineering Controls

-

Primary Barrier: All handling (weighing, transfer, reaction setup) must occur inside a certified Chemical Fume Hood .

-

Airflow: Maintain face velocity >100 fpm.

-

Vacuum Trap: If distilling or rotary evaporating, use a secondary cold trap (-78 °C) to prevent vapors from entering the vacuum pump oil, where they can concentrate and polymerize.

B. Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | Enhanced Protocol (High Quantity/Heat) |

| Hands | Nitrile Gloves (Min 0.11 mm) | Double Gloving: Laminate film inner / Nitrile outer. Reason: Pyridine esters can permeate thin nitrile. |

| Eyes | Chemical Safety Goggles | Face Shield + Goggles. Reason: Risk of splash during syringe transfer. |

| Body | Lab Coat (Cotton/Poly) | Chemical-Resistant Apron. |

| Respiratory | Fume Hood (Sufficient) | Full-face respirator with Organic Vapor (OV) cartridges if hood fails. |

C. Transfer Protocol (Liquid Handling)

-

Avoid Pouring: Pouring from the bottle rim creates drips and aerosols.

-

Syringe Technique: Use a glass syringe with a long needle (or cannula) to withdraw the liquid directly from the reagent bottle.

-

Positive Pressure: If the liquid is viscous or difficult to withdraw, use a slight positive pressure of Nitrogen gas to push the liquid into the syringe.

Part 4: Reaction Safety & Experimental Workflow

1. The

Reaction (Amination)

The most common use of Ethyl 4-chloronicotinate is reacting it with an amine.

-

Risk: Exotherm on mixing.

-

Control: Dissolve the Ethyl 4-chloronicotinate in the solvent (e.g., DMF, Ethanol) first. Cool the solution to 0 °C. Add the amine nucleophile dropwise.

-

Monitoring: Monitor internal temperature. Do not allow temp to spike >10 °C above setpoint.

2. Quenching & Workup

-

Hydrolysis Risk: The ethyl ester is sensitive to base. If your product requires the ester to remain intact, avoid strong basic washes (e.g., 1M NaOH). Use saturated Sodium Bicarbonate (

) instead. -

Waste: Aqueous layers from the workup will contain chloride ions and potentially unreacted pyridine. Segregate into "Halogenated Organic Waste" if organic solvents are present, or "Basic Aqueous Waste" if purely aqueous.

Part 5: Visualizations

Diagram 1: Reactivity Logic & Hazard Pathway

This diagram illustrates why the molecule is hazardous based on its structure.

Caption: Structural basis of toxicity. The electron-poor pyridine ring activates the chlorine for displacement by biological targets.

Diagram 2: Safe Handling Workflow

A step-by-step decision tree for daily lab use.

Caption: Operational workflow emphasizing syringe transfer and thermal control during reaction setup.

Part 6: Emergency Response

-

Eye Contact: IMMEDIATE flushing with water for 15 minutes.[6] Lift eyelids.[7] Time is critical to prevent corneal clouding.

-

Skin Contact: Wash with soap and water.[8][6] Do not use ethanol or acetone to wash skin; this increases permeability.

-

Spill Cleanup:

-

Evacuate the immediate area (vapors).

-

Don full PPE (including respirator if outside hood).

-

Cover spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (fire risk if reaction is exothermic).

-

Scoop into a sealed container labeled "Hazardous Debris - Pyridine Derivative".

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14116704, Ethyl 4-chloronicotinate. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 37831-62-2|Ethyl 4-chloronicotinate|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-chloronicotinate | CAS#:1452-94-4 | Chemsrc [chemsrc.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. gebauer.com [gebauer.com]

- 8. aksci.com [aksci.com]

Long-term storage conditions for Ethyl 4-Chloronicotinate

Technical Guide: Long-Term Storage & Stability Management of Ethyl 4-Chloronicotinate

Executive Summary

Ethyl 4-Chloronicotinate (CAS: 13789-74-7), also known as ethyl 4-chloropyridine-3-carboxylate, serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics, antiviral agents, and agrochemicals. Its structural integrity is defined by two primary reactive centers: the ethyl ester moiety (susceptible to hydrolysis) and the 4-chloro substituent on the pyridine ring (susceptible to nucleophilic aromatic substitution).

While often handled at ambient temperatures during active synthesis, long-term storage (>6 months) demands a rigorous environmental control strategy to prevent the formation of 4-chloronicotinic acid (hydrolysis product) or oxidative discoloration. This guide outlines a "Gold Standard" protocol designed to maintain >99.5% purity over extended periods.

Part 1: Physicochemical Profile & Stability Risks[1]

To design an effective storage protocol, one must first understand the mechanisms of degradation.

The Degradation Triad

The stability of Ethyl 4-Chloronicotinate is compromised by three primary vectors:

-

Moisture (Hydrolysis): The most immediate threat. Water vapor attacks the carbonyl carbon of the ethyl ester, cleaving the ethoxy group and yielding 4-chloronicotinic acid . This reaction is acid-catalyzed; thus, trace degradation products can accelerate further decomposition (autocatalysis).

-

Nucleophilic Attack: The chlorine atom at the C4 position is activated by the electron-withdrawing nitrogen of the pyridine ring. In the presence of moisture and heat, slow displacement of the chloride by a hydroxyl group can occur, leading to 4-hydroxynicotinic acid derivatives.

-

Photo-Oxidation: Pyridine derivatives are electron-deficient aromatics. Prolonged exposure to UV light can induce N-oxide formation or ring-opening radical reactions, typically manifesting as a yellow-to-brown discoloration.

Quantitative Risk Assessment

| Parameter | Risk Level | Mitigation Strategy |

| Hygroscopicity | Moderate | Store under inert atmosphere (Argon/Nitrogen). |

| Thermal Instability | Low-Moderate | Refrigerate (2–8°C) for <1 year; Freeze (-20°C) for >1 year. |

| Photosensitivity | Moderate | Use amber borosilicate glass or opaque secondary containment. |

| Oxidation | Low | Minimize headspace; seal tightly.[1][2] |

Part 2: The "Gold Standard" Storage Protocol

This protocol is not a suggestion; it is a self-validating system designed to eliminate variables.

Primary Containment

-

Material: Type I Borosilicate Glass (Amber). Plastic containers (polyethylene) are permeable to moisture and oxygen over long durations and should be avoided for storage exceeding 3 months.

-

Closure: Teflon (PTFE)-lined screw caps. PTFE provides a chemically inert barrier that prevents plasticizers from the cap liner leaching into the organic intermediate.

Atmospheric Blanketing

Air contains moisture and oxygen. Replacing the headspace with an inert gas is mandatory.

-

Gas Selection: Argon is superior to Nitrogen.

-

Reasoning: Argon is denser than air, forming a heavy "blanket" over the solid/liquid interface. Nitrogen, being lighter than Argon and close to air density, mixes more readily with intruding air if the seal is imperfect.

-

Thermal Management

-

Standard Storage (6–12 Months): 2°C to 8°C .

-

Reduces kinetic energy, slowing the rate of hydrolysis significantly.

-

-

Deep Storage (>12 Months): -20°C .

-

Essentially halts molecular motion. Note: Allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold chemical (hygroscopic shock).

-

Workflow Visualization

The following diagram illustrates the critical decision pathways for receiving and storing this compound.

Figure 1: Decision logic for the receipt, validation, and environmental categorization of Ethyl 4-Chloronicotinate.

Part 3: Quality Control & Re-Validation

Trusting a label date is insufficient for critical applications. You must validate purity before use.

Re-Test Schedule

-

At 2-8°C: Retest every 6 months.

-

At -20°C: Retest annually.

Analytical Methodology

A reverse-phase HPLC method is recommended to separate the ester from the potential acid hydrolysis product.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the pyridine, improving peak shape) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Detection | UV at 254 nm (Pyridine ring absorption) |

| Pass Criteria | Purity ≥ 98.0%; 4-Chloronicotinic Acid < 0.5% |

Part 4: Handling & Safety (The "Last Mile")

Even perfect storage is useless if the compound is mishandled upon opening.

-

Equilibration: Never open a cold bottle immediately. Condensation will introduce water, initiating hydrolysis. Allow the closed vessel to reach ambient temperature (approx. 30–60 mins).

-

Sampling: Use a clean, dry stainless steel or disposable polypropylene spatula. Do not use iron or reactive metal tools.

-

Re-Sealing: If the entire container is not used, immediately re-purge the headspace with Argon before re-sealing and returning to cold storage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84446, Ethyl 4-chloronicotinate. Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Context: Nucleophilic aromatic substitution mechanisms in pyridine rings).

- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

An In-depth Technical Guide to Ethyl 4-Chloronicotinate: A Key Building Block for Pharmaceutical and Agrochemical Innovation

For Immediate Release

A comprehensive technical guide on Ethyl 4-Chloronicotinate, a pivotal heterocyclic building block in modern chemistry, is now available for researchers, scientists, and professionals in drug development and agrochemical synthesis. This guide offers a deep dive into its chemical identity, physicochemical properties, synthesis protocols, safety and handling procedures, and its critical applications in the development of novel therapeutic agents and crop protection solutions.

Core Chemical Identity and Molecular Structure

Ethyl 4-Chloronicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal and materials chemistry due to their diverse biological activities. The strategic placement of the chloro and ethyl ester groups on the pyridine ring makes it a versatile intermediate for a wide range of chemical transformations.

Molecular Structure:

Caption: 2D structure of Ethyl 4-Chloronicotinate.

Synonyms and Chemical Identifiers

For accurate identification and sourcing, a comprehensive list of synonyms and identifiers for Ethyl 4-Chloronicotinate is crucial. This compound is known by several names in scientific literature and commercial catalogs.

| Identifier Type | Value |

| IUPAC Name | Ethyl 4-chloropyridine-3-carboxylate |

| CAS Number | 37831-62-2 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Synonyms | 4-Chloro-nicotinic acid ethyl ester, Ethyl-Chloronicotinate, 4-Chloropyridine-3-carboxylic acid ethyl ester, 4-Chloro-3-(ethoxycarbonyl)pyridine |

Physicochemical Properties

Understanding the physicochemical properties of Ethyl 4-Chloronicotinate is essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| Boiling Point | 70-76 °C at 0.1 Torr | [1] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.81 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless to yellowish liquid |

Synthesis of Ethyl 4-Chloronicotinate: An Experimental Protocol

The synthesis of Ethyl 4-Chloronicotinate is a critical process for its availability as a research and industrial chemical. A common laboratory-scale synthesis involves the esterification of 4-chloro-nicotinic acid.

Reaction Scheme:

Caption: General synthesis scheme for Ethyl 4-Chloronicotinate.

Step-by-Step Protocol:

While a universally optimized protocol can vary based on scale and available equipment, a representative procedure is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-nicotinic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of a suitable acid catalyst, such as concentrated sulfuric acid or thionyl chloride. The addition of thionyl chloride should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Safety and Handling

Ethyl 4-Chloronicotinate is a reactive chemical intermediate and requires careful handling to ensure laboratory safety.

GHS Hazard Classification:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

-

UN Number: 2735[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Applications in Research and Development

Ethyl 4-Chloronicotinate serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications:

The primary application of Ethyl 4-Chloronicotinate in medicinal chemistry is as a key intermediate in the synthesis of nicotinamide analogs and other heterocyclic compounds with potential therapeutic activity.[1] The chlorine atom at the 4-position is a key functional group that can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of compound libraries for drug discovery.

Workflow for a Suzuki Coupling Reaction:

Caption: A typical Suzuki coupling reaction using Ethyl 4-Chloronicotinate.

Agrochemical Applications:

In the agrochemical sector, chloro-substituted pyridines are important precursors for the synthesis of a variety of herbicides, insecticides, and fungicides. The reactivity of the chlorine atom in Ethyl 4-Chloronicotinate allows for the introduction of toxophoric groups that are essential for the biological activity of the final agrochemical product.

Conclusion

Ethyl 4-Chloronicotinate is a valuable and versatile chemical intermediate with significant applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique chemical structure provides a reactive handle for the introduction of a wide range of functional groups, making it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

Sources

Commercial Availability & Technical Utilization of Ethyl 4-Chloronicotinate

[1]

Executive Summary: The "4-Chloro" Strategic Niche

Ethyl 4-chloronicotinate (CAS 37831-62-2) represents a specialized, high-value heterocyclic building block in modern drug discovery. Unlike its commoditized isomer, ethyl 2-chloronicotinate, the 4-chloro variant serves a distinct strategic function: it provides a highly reactive electrophilic center at the C4 position of the pyridine ring, enabling rapid Nucleophilic Aromatic Substitution (SNAr) reactions.

This guide addresses a critical gap in the commercial literature: the frequent misidentification of this compound with ethyl 4-chloroacetoacetate and ethyl 4-chlorobenzoate. We provide a validated technical framework for sourcing, handling, and utilizing this reagent in the synthesis of kinase inhibitors (e.g., Bub1 inhibitors) and complex heterocyclic scaffolds.

Chemical Identity & Commercial Specifications

CRITICAL WARNING: Do not confuse with Ethyl 4-chloroacetoacetate (CAS 638-07-3) , a reagent used for Hantzsch synthesis. The target compound is a pyridine derivative.[1]

Table 1: Technical Datasheet

| Parameter | Specification | Technical Note |

| Chemical Name | Ethyl 4-chloropyridine-3-carboxylate | IUPAC designation |

| CAS Number | 37831-62-2 | Primary identifier for the free base |

| Alt.[2][3] CAS | 174496-99-2 | Hydrochloride salt form (more stable) |

| Molecular Formula | C₈H₈ClNO₂ | MW: 185.61 g/mol |

| Purity Grade | ≥95% (Standard), ≥98% (High) | Impurities often include ethyl 4-hydroxynicotinate |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/hydrolysis |

| Boiling Point | 70-76°C @ 0.1 Torr | High vacuum required for distillation |

| Solubility | DCM, EtOAc, DMSO, Methanol | Hydrolyzes slowly in aqueous buffers |

Synthesis & Impurity Profiling (Expertise & Experience)

Understanding the synthesis of Ethyl 4-chloronicotinate is mandatory for assessing commercial quality. The industrial route dictates the impurity profile you will encounter in the catalog product.

The Deoxychlorination Route

The dominant commercial synthesis involves the reaction of ethyl 4-hydroxynicotinate (or the acid followed by esterification) with Phosphorus Oxychloride (POCl₃). This route transforms the 4-hydroxy tautomer (pyridone-like) into the 4-chloro derivative.

Why this matters:

-

Residual Acidity: Incomplete neutralization of POCl₃ byproducts results in acidic batches that degrade the ester.

-

Hydrolysis Reversion: The 4-chloro group is labile. If the manufacturer does not exclude moisture during packaging, the product reverts to the 4-hydroxynicotinate starting material, which is the primary impurity.

Diagram 1: Industrial Synthesis & Impurity Pathway

Caption: Synthesis via POCl₃ chlorination. The red dashed line indicates the critical degradation pathway caused by improper storage.

Application Logic: The SNAr Gateway

Researchers source this compound primarily to exploit the reactivity of the C4-chlorine. The electron-withdrawing ester group at C3 activates the C4 position, making it highly susceptible to nucleophilic attack by amines, phenols, and thiols.

Case Study: Bub1 Kinase Inhibitor Synthesis

In the development of Bub1 inhibitors (e.g., substituted benzylindazoles), Ethyl 4-chloronicotinate acts as the electrophile.

Experimental Protocol: SNAr Displacement (General Procedure) This protocol is self-validating: The disappearance of the starting material peak at ~8.5 ppm (pyridine H2) in 1H NMR confirms reaction progress.

-

Dissolution: Dissolve Ethyl 4-chloronicotinate (1.0 eq) in anhydrous DMF or NMP.

-

Base Addition: Add Cs₂CO₃ (2.0 - 3.0 eq) or DIPEA. Note: Inorganic bases are preferred for phenols; organic bases for amines.

-

Nucleophile: Add the amine or phenol partner (1.1 eq).

-

Thermal Activation: Heat to 60–90°C. Caution: Higher temperatures may cause ester hydrolysis if water is present.

-

Workup: Dilute with water, extract with EtOAc. The product is usually more polar than the chloro-starting material.

Diagram 2: Nucleophilic Aromatic Substitution Workflow

Caption: The C3-ester activates the C4-chloride, facilitating rapid displacement by nucleophiles under basic conditions.

Sourcing Strategy & Quality Control

Commercial Landscape

The supply chain for Ethyl 4-chloronicotinate is tiered. It is not a bulk commodity like pyridine; it is a fine chemical building block.

-

Tier 1 (Catalog Suppliers): Sigma-Aldrich, BLD Pharm, TCI, Combi-Blocks.

-

Pros: Reliable CoA, fast shipping (1-3 days).

-

Cons: Higher unit price ($50 - $150 / gram).

-

-

Tier 2 (Bulk/Synthesis Houses): Accela ChemBio, Enamine, SynQuest.

-

Pros: Better pricing for >25g orders.

-

Cons: Lead times of 2-4 weeks if stock is not local.

-

Recommended QC Protocol (Self-Validating)

Upon receipt, verify the integrity of the "4-chloro" bond using HPLC. The hydroxy-impurity will elute significantly earlier than the target ester on a C18 column.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm.

-

Validation:

-

Target: Retention time ~6-7 min (Lipophilic).

-

Impurity (Hydrolyzed): Retention time ~2-3 min (Polar).

-

Handling & Stability

-

Storage: -20°C is mandatory for long-term storage. The compound degrades at room temperature over months, releasing HCl which autocatalyzes further decomposition.

-

Atmosphere: Store under Argon or Nitrogen.

-

Safety: The compound is a skin and eye irritant. It is a potential sensitizer. Handle in a fume hood.

-

Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions; use DMSO or anhydrous DMF.

References

-

BLD Pharm. Ethyl 4-chloronicotinate Product Datasheet (CAS 37831-62-2). Retrieved from

-

World Intellectual Property Organization (WIPO). WO2013050438A1 - Substituted benzylindazoles for use as Bub1 kinase inhibitors. (2013). Retrieved from

-

National Institutes of Health (NIH) - PubChem. Ethyl 4-chloropyridine-3-carboxylate Compound Summary. Retrieved from

-

Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 (Mechanistic Basis for Synthesis). Retrieved from

-

ChemicalBook. Ethyl 4-chloro-3-pyridinecarboxylate Suppliers and Properties. Retrieved from

Ethyl 4-Chloronicotinate: A Versatile Building Block in Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloronicotinate, a halogenated derivative of the pyridine carboxylic acid ester, stands as a pivotal intermediate in the landscape of synthetic chemistry. Its strategic placement of a reactive chlorine atom and an ester functional group on the pyridine ring renders it a highly versatile scaffold for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development and other chemical industries, delves into the synthesis, reactivity, and diverse research applications of this valuable building block. By providing a comprehensive overview of its utility in medicinal chemistry, agrochemicals, and materials science, we aim to equip the scientific community with the knowledge to unlock the full potential of Ethyl 4-chloronicotinate in their research and development endeavors.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of Ethyl 4-chloronicotinate is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| CAS Number | 37831-62-2 | [1][3] |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 70-76 °C at 0.1 Torr | [2] |

| Flash Point | 102.047 °C | [2] |

| Density | 1.245 g/cm³ (Predicted) | [2] |

Synthesis of Ethyl 4-Chloronicotinate: A Strategic Approach

The primary and most efficient route to Ethyl 4-chloronicotinate involves the chlorination of its precursor, ethyl 4-hydroxynicotinate. This transformation is a cornerstone reaction, converting the relatively unreactive hydroxyl group into a versatile chloro leaving group, thus activating the 4-position of the pyridine ring for a wide array of subsequent chemical modifications.

The chlorinating agent of choice for this transformation is typically phosphorus oxychloride (POCl₃), a powerful reagent for the conversion of heteroaromatic hydroxyl compounds to their corresponding chloro derivatives.[4][5] The reaction mechanism involves the initial phosphorylation of the hydroxyl group, forming a highly reactive intermediate that is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of Ethyl 4-Chloronicotinate from Ethyl 4-Hydroxynicotinate

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 4-chloronicotinate.

Materials:

-

Ethyl 4-hydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Toluene (or another suitable high-boiling inert solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 4-hydroxynicotinate in a suitable solvent such as toluene.

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) to the suspension. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly pouring it over crushed ice. This step should be done with extreme caution as the excess POCl₃ will react vigorously with water.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 4-chloronicotinate. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Figure 1: General workflow for the synthesis of Ethyl 4-Chloronicotinate.

Key Research Applications

The strategic positioning of the chloro and ethyl ester groups on the pyridine scaffold makes Ethyl 4-chloronicotinate a highly sought-after intermediate in several areas of chemical research and development.

Medicinal Chemistry: A Gateway to Kinase Inhibitors

One of the most significant applications of Ethyl 4-chloronicotinate is in the synthesis of kinase inhibitors for cancer therapy.[6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Ethyl 4-chloronicotinate serves as a key building block for the synthesis of the core structures of several multi-kinase inhibitors.

Sorafenib and its Analogues:

A prominent example is the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3][9][10][11][12] The synthesis of Sorafenib involves the preparation of a key intermediate, 4-chloro-N-methylpicolinamide. Ethyl 4-chloronicotinate is a direct precursor to this intermediate through a straightforward amidation reaction with methylamine.

The chloro group at the 4-position is then displaced by a phenoxy group through a nucleophilic aromatic substitution reaction, a critical step in assembling the final drug molecule. The versatility of Ethyl 4-chloronicotinate allows for the synthesis of a wide range of Sorafenib analogues by varying the nucleophile in the substitution reaction, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[11][12]

Figure 2: Role of Ethyl 4-Chloronicotinate in the synthesis of Sorafenib.

Agrochemicals: Scaffolding for Novel Fungicides

The pyridine ring is a common motif in a variety of agrochemicals, and halogenated pyridines, in particular, are important intermediates in the synthesis of potent fungicides and herbicides.[13][14][15][16] While direct examples of Ethyl 4-chloronicotinate in commercial agrochemicals are not as prevalent as in pharmaceuticals, its structural features make it an attractive starting point for the discovery of new crop protection agents.

The chloro substituent can be displaced by various nucleophiles, including those containing sulfur or nitrogen, to introduce functionalities known to be important for fungicidal activity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the chemical space that can be explored in the search for new and effective agrochemicals.

Materials Science: Building Blocks for Functional Polymers and Dyes